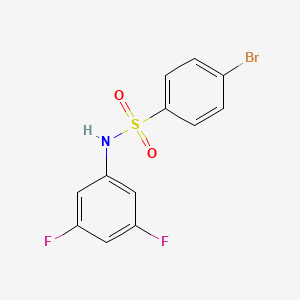

4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8BrF2NO2S and a molecular weight of 348.1632 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,5-difluoroaniline under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the benzene ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing sulfonamide group (-SO₂NH-), which activates the aromatic ring for electrophilic or nucleophilic attacks.

Key Findings :

-

Bromine substitution occurs efficiently via Sandmeyer reactions using CuBr/HBr under reflux, yielding diazonium intermediates for downstream applications .

-

Suzuki-Miyaura cross-coupling with arylboronic acids replaces bromine with aryl groups, forming monosubstituted derivatives .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Table 1: Cross-Coupling Reaction Performance

| Boronic Acid | Catalyst System | Temperature | Product Yield | Application |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 90°C | 40% | Anticancer agents |

| Thiophenylboronic acid | Pd(OAc)₂, SPhos | 80°C | 38% | Enzyme inhibitors |

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation with boronic acids and reductive elimination .

-

Electron-deficient arylboronic acids show higher reactivity due to improved transmetalation kinetics .

Functional Group Transformations

The sulfonamide group undergoes oxidation and reduction reactions:

Oxidation Reactions

-

Sulfonic Acid Formation : Treatment with KMnO₄/H₂SO₄ oxidizes the sulfonamide to a sulfonic acid derivative.

-

Sulfonyl Chloride Synthesis : Reaction with PCl₅ converts the sulfonamide to a sulfonyl chloride, a key intermediate for further derivatization.

Reduction Reactions

-

Amine Formation : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a secondary amine.

Comparative Reactivity with Analogues

The 3,5-difluorophenyl group influences reactivity through steric and electronic effects:

| Compound | Bromine Reactivity | Sulfonamide Stability |

|---|---|---|

| 4-Bromo-N-(3,4-difluorophenyl) derivative | Moderate | High |

| 4-Bromo-N-(3-bromophenyl) derivative | High | Moderate |

Trends :

科学研究应用

Cancer Treatment

One of the prominent applications of 4-Bromo-N-(3,5-difluorophenyl)benzenesulfonamide is in the development of cancer therapeutics. Research has shown that compounds with similar structures can act as inhibitors of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene transcription associated with cancer cell proliferation. For instance, modifications of sulfonamide derivatives have demonstrated potent BRD4 binding activities and significant anti-proliferative effects against various cancer cell lines, including acute myeloid leukemia cells .

Table 1: Summary of BRD4 Inhibitors Derived from Sulfonamides

| Compound Name | Target Protein | IC50 (μM) | Cancer Type |

|---|---|---|---|

| 11h | BRD4 | 0.78 | Acute Myeloid Leukemia |

| 11r | BRD4 | 0.87 | Acute Myeloid Leukemia |

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes. Research indicates that N-substituted benzenesulfonamides exhibit significant inhibitory activity against enzymes such as acetylcholinesterase and α-glucosidase. This characteristic makes them potential candidates for the treatment of conditions like Alzheimer’s disease and diabetes . The mechanism involves mimicking natural substrates, thereby disrupting normal enzymatic functions.

Table 2: Enzyme Inhibition Activities

| Enzyme | Compound Name | Inhibition Type |

|---|---|---|

| Acetylcholinesterase | This compound | Competitive Inhibition |

| α-Glucosidase | Various Sulfonamides | Non-competitive |

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its bromine atom allows for further substitution reactions, enabling chemists to create a variety of derivatives with tailored properties for specific applications. This versatility is crucial in drug design and development.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

- Photodynamic Therapy: Compounds containing sulfonamide groups have been explored for their potential use in photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon light activation, leading to selective destruction of cancer cells.

- Biological Activity Profiling: A study focusing on the biological activity profiles of sulfonamide derivatives revealed their potential as anti-inflammatory agents and their role in modulating immune responses .

作用机制

The mechanism of action of 4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of cyclin-dependent kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of cell cycle progression and potentially induce cell death in cancer cells .

相似化合物的比较

Similar Compounds

4-bromo-3,5-difluoroanisole: Similar in structure but with a methoxy group instead of the sulfonamide group.

4-bromo-N-(3,5-difluorophenyl)aniline: Similar but lacks the sulfonamide group.

Uniqueness

4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide is unique due to its combination of bromine, fluorine, and sulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

生物活性

4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a bromine atom and two fluorine substituents on the phenyl ring. This configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects. For example, similar sulfonamide compounds have been shown to inhibit perforin-mediated lysis, which is crucial in immune responses and autoimmune diseases .

Biological Activity Evaluation

Recent studies have focused on evaluating the biological activity of benzenesulfonamides, including this compound. The following sections summarize key findings from various research efforts.

Antimicrobial Activity

The compound has been tested against various microbial strains. In a comparative study, it demonstrated significant antimicrobial properties:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 6.72 mg/mL |

| This compound | S. aureus | 6.63 mg/mL |

These results indicate that the compound exhibits comparable efficacy to other benzenesulfonamides .

Anticancer Activity

In vitro studies have also assessed the anticancer potential of sulfonamide derivatives. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- Study on Inflammatory Response : A study evaluated the effects of benzenesulfonamide derivatives on carrageenan-induced rat paw edema. Compounds showed significant inhibition of edema formation, suggesting anti-inflammatory properties that may be relevant for therapeutic applications in inflammatory diseases .

- Calcium Channel Interaction : Theoretical docking studies indicated that certain derivatives could interact with calcium channels, influencing cardiovascular responses such as perfusion pressure and coronary resistance . This suggests potential applications in cardiovascular therapeutics.

Pharmacokinetics

Pharmacokinetic parameters are crucial for understanding the efficacy and safety profile of this compound. Theoretical models indicate variability in permeability across different cell lines, which may affect its bioavailability and therapeutic outcomes .

属性

IUPAC Name |

4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2NO2S/c13-8-1-3-12(4-2-8)19(17,18)16-11-6-9(14)5-10(15)7-11/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHNBQKGSRHFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。